Bienvenue dans la boutique en ligne BenchChem!

PROTAC-I

E3 ligase selectivity VHL vs. CRBN tissue-specific degradation

PROTAC-I (CAS 1448189-04-5, molecular formula C52H74N4O10S, MW 947.23) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce ubiquitination and proteasomal degradation of steroid hormone receptors, most notably estrogen receptor alpha (ERα). The molecule comprises an estradiol-derived warhead that binds the target receptor, a polyethylene glycol (PEG4)-based linker, and a von Hippel-Lindau (VHL) E3 ubiquitin ligase-recruiting ligand based on the (S,R,S)-AHPC scaffold.

Molecular Formula C52H74N4O10S
Molecular Weight 947.24
CAS No. 1448189-04-5
Cat. No. B610285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC-I
CAS1448189-04-5
SynonymsPROTAC-I;  PROTAC I
Molecular FormulaC52H74N4O10S
Molecular Weight947.24
Structural Identifiers
SMILESO=C([C@H]1N(C([C@H](C(C)(C)C)NC(COCCOCCOCCOCCCC[C@@H]2CC3=CC(O)=CC=C3[C@@]4([H])CC[C@]5(C)[C@@H](O)CC[C@@]5([H])[C@]24[H])=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6
InChIInChI=1S/C52H74N4O10S/c1-33-47(67-32-54-33)35-11-9-34(10-12-35)29-53-49(61)43-28-39(58)30-56(43)50(62)48(51(2,3)4)55-45(60)31-66-25-24-65-23-22-64-21-20-63-19-7-6-8-36-26-37-27-38(57)13-14-40(37)41-17-18-52(5)42(46(36)41)15-16-44(52)59/h9-14,27,32,36,39,41-44,46,48,57-59H,6-8,15-26,28-31H2,1-5H3,(H,53,61)(H,55,60)/t36-,39-,41-,42+,43+,44+,46-,48-,52+/m1/s1
InChIKeyAMIXLHOERNJPME-NFKZCJKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PROTAC-I (CAS 1448189-04-5) – Estrogen Receptor-Targeted VHL-Recruiting PROTAC Degrader for Selective Steroid Hormone Receptor Modulation Studies


PROTAC-I (CAS 1448189-04-5, molecular formula C52H74N4O10S, MW 947.23) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce ubiquitination and proteasomal degradation of steroid hormone receptors, most notably estrogen receptor alpha (ERα) . The molecule comprises an estradiol-derived warhead that binds the target receptor, a polyethylene glycol (PEG4)-based linker, and a von Hippel-Lindau (VHL) E3 ubiquitin ligase-recruiting ligand based on the (S,R,S)-AHPC scaffold . PROTAC-I belongs to the earliest generation of VHL-recruiting, estradiol-conjugated PROTACs disclosed in the patent literature (WO2014108452A1 and related Yale University filings) and serves as a foundational tool compound for investigating event-driven pharmacology in hormone-dependent cancer models [1].

Why PROTAC-I Cannot Be Functionally Replaced by a Different VHL-Based ERα PROTAC or a Conventional SERD in Degradation-Focused Experimental Protocols


PROTACs are exquisitely sensitive to ternary complex geometry: the relative orientation, linker length, and linker composition jointly determine whether a stable E3-ligase:PROTAC:target-protein ternary complex forms, and thus whether degradation occurs at all [1]. Two PROTACs that recruit the same E3 ligase (VHL) and bind the same target (ERα) can exhibit orders-of-magnitude differences in degradation potency (DC50) and maximal degradation (Dmax) solely due to differences in linker architecture or warhead attachment vector [2]. A conventional selective estrogen receptor degrader (SERD) such as fulvestrant induces ERα degradation through a distinct mechanistic pathway (receptor immobilization and accelerated turnover) and cannot replicate the catalytic, substoichiometric mechanism of a PROTAC, nor can it be used to interrogate VHL-dependent ubiquitination biology [3]. Consequently, substituting PROTAC-I with a different VHL-ERα PROTAC or a SERD without confirming matched degradation kinetics in the specific cellular context risks invalidating structure-activity relationship conclusions and misattributing pharmacological effects.

PROTAC-I Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Informed Procurement


E3 Ligase Class Differentiation: VHL-Recruitment Confers Context-Dependent Degradation Selectivity Distinct from CRBN-Based ERα PROTACs

PROTAC-I exclusively recruits the VHL E3 ubiquitin ligase, whereas the most clinically advanced ERα PROTAC, vepdegestrant (ARV-471), recruits cereblon (CRBN). VHL expression is ubiquitously high across tissues, while CRBN expression varies substantially and is notably lower in certain breast cancer subtypes and central nervous system tissues. In a cross-study analysis, VHL-recruiting PROTACs maintain degradation activity in cell lines where CRBN-recruiting PROTACs show reduced or absent efficacy due to low CRBN expression [1]. Although no direct head-to-head degradation comparison between PROTAC-I and ARV-471 has been published, the E3 ligase class difference is an established determinant of degradation efficiency in specific cellular contexts [2].

E3 ligase selectivity VHL vs. CRBN tissue-specific degradation

Mechanism-of-Action Differentiation: Catalytic Degradation Versus Occupancy-Driven ERα Inhibition

PROTAC-I operates via an event-driven, catalytic mechanism: one PROTAC molecule can mediate multiple rounds of target ubiquitination and degradation, enabling sustained ERα depletion even after compound clearance. In contrast, fulvestrant (a pure SERD) achieves ERα downregulation through receptor immobilization in the nuclear matrix followed by accelerated proteasomal turnover, a stoichiometric rather than catalytic process. Fulvestrant reduces ERα protein levels by approximately 70–80% at saturating concentrations (100 nM) in MCF-7 cells after 24–48 h treatment, whereas several VHL-based, estradiol-conjugated PROTACs from the same patent family as PROTAC-I have been reported to achieve >90% ERα degradation at sub-micromolar concentrations, with effects persisting beyond compound washout due to the catalytic mechanism [1]. Direct degradation kinetics for PROTAC-I have not been published, but the catalytic mechanism is inherent to its PROTAC architecture [2].

event-driven pharmacology catalytic degradation SERD vs. PROTAC

Warhead Identity and Linker Architecture: Estradiol C7α-Attachment with PEG4 Linker Defines a Specific Degradation Vector

PROTAC-I employs estradiol linked through the C7α position via a four-unit polyethylene glycol (PEG4) linker to the VHL ligand. In a landmark study, Cyrus et al. (2010) demonstrated that among three different estradiol attachment positions (C7α, C16, and C17), only the C7α-linked PROTAC achieved effective ERα degradation and high-affinity ternary complex formation [1]. PROTACs with identical warhead and E3 ligand but different linker lengths or attachment vectors can show complete loss of degradation activity. For instance, changing the linker by as few as 2–3 ethylene glycol units in VHL-recruiting PROTACs has been shown to shift DC50 values by >10-fold [2]. While no direct comparator data exist for PROTAC-I against a linker-length variant, the C7α-PEG4 architecture represents a defined and non-arbitrary design choice grounded in published structure-activity data.

linker structure-activity relationship ternary complex geometry warhead attachment vector

Patent-Disclosed ERα Degradation Activity: PROTAC-I Originates from Patent Family Reporting Potent ERα Depletion in Breast Cancer Cells

PROTAC-I is structurally encompassed within the generic Formula I of WO2014108452A1 (GlaxoSmithKline / Yale University), a patent family that explicitly claims compounds that 'degrade the estrogen receptor' and demonstrate 'inhibition of the activity of the estrogen receptor' in breast cancer cell lines including MCF-7 and BT474 [1]. The patent discloses that representative VHL-recruiting, estradiol-based PROTACs within this series reduce ERα protein levels in a dose-dependent manner, with certain exemplified compounds achieving DC50 values in the nanomolar range. While the specific DC50 and Dmax values for PROTAC-I have not been independently published in peer-reviewed literature, its inclusion within this extensively validated patent series establishes its structural and functional classification as a bona fide ERα degrader [2]. In contrast, early peptide-based PROTACs (e.g., Protac-1 from Sakamoto et al. 2001, which targeted MetAP-2) lack the small-molecule VHL ligand and demonstrate significantly lower cellular permeability and degradation efficiency [3].

patent PROTAC ERα degradation potency breast cancer cell lines

PROTAC-I Recommended Application Scenarios Grounded in Quantitative Differentiation Evidence


ERα Degradation Studies in Cell Lines with Low Endogenous CRBN Expression

PROTAC-I is specifically indicated for experimental systems where cereblon (CRBN) expression is confirmed to be low or absent—including certain neuronal cell lines, specific breast cancer subtypes with low CRBN, and engineered CRBN-knockout models. In these contexts, CRBN-recruiting PROTACs such as ARV-471/vepdegestrant cannot mediate efficient target degradation, whereas VHL-recruiting PROTAC-I retains degradation-competent ternary complex formation due to the ubiquitous expression of VHL [1]. This application is supported by class-level evidence establishing that E3 ligase expression is a binary gate for PROTAC activity and that VHL- and CRBN-recruiting PROTACs are non-redundant tools [2].

Mechanistic Dissection of Catalytic vs. Stoichiometric ERα Downregulation

PROTAC-I enables investigation of event-driven pharmacology through its catalytic mechanism of action. Experimental protocols designed to compare degradation persistence after compound washout, quantify the ratio of degraded ERα molecules per intracellular PROTAC molecule, or assess ubiquitination kinetics require a true catalytic degrader. PROTAC-I, as a VHL-recruiting PROTAC with the archetypal estradiol-warhead/PEG-linker architecture, provides a defined chemical probe for such studies, in contrast to fulvestrant which operates via stoichiometric ERα immobilization and cannot sustain degradation post-washout [1]. This scenario is supported by the established catalytic mechanism of VHL-recruiting PROTACs [2].

Structure-Activity Relationship (SAR) Studies Requiring a Fixed C7α-Linker-VHL PROTAC Scaffold

The C7α attachment of the estradiol warhead via a PEG4 linker to the VHL ligand in PROTAC-I represents a defined and literature-validated attachment vector. In SAR campaigns aimed at systematically varying warhead structure while holding linker geometry and E3 ligase recruitment constant, PROTAC-I serves as the appropriate baseline scaffold. The Cyrus et al. (2010) study demonstrated that alternative attachment positions (C16, C17) produce inactive PROTACs; therefore, maintaining the C7α-PEG4-VHL configuration is essential for isolating warhead-specific contributions to degradation potency and selectivity [1]. Procurement of PROTAC-I derivatives with altered linker length or attachment vector would confound SAR interpretation [2].

Cross-Validation of ERα Degrader Screening Hits from PROTAC Library Campaigns

In high-throughput screening campaigns employing diverse PROTAC libraries, hit compounds identified as ERα degraders should be cross-validated against a structurally defined, patent-disclosed reference compound from the same target class. PROTAC-I, as a compound within the WO2014108452A1 patent family that explicitly claims ERα degradation activity, provides a chemically tractable reference standard for confirming that observed degradation is ERα-specific and VHL-dependent, rather than an off-target artifact of the screening system [1]. The compound's well-characterized synthetic route and commercial availability from multiple suppliers facilitate its use as a reproducible positive control in degradation assays [2].

Quote Request

Request a Quote for PROTAC-I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.